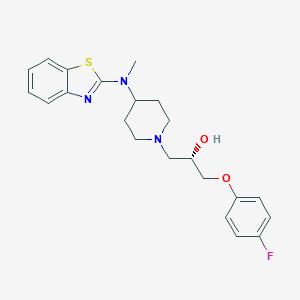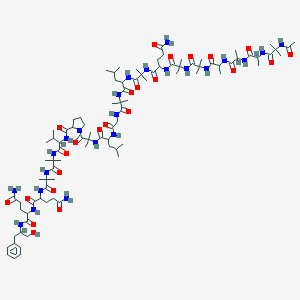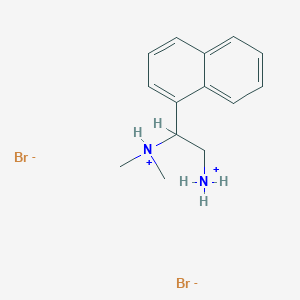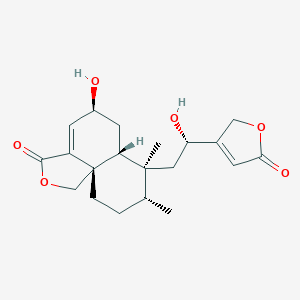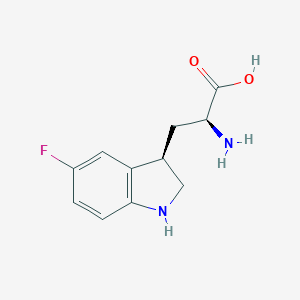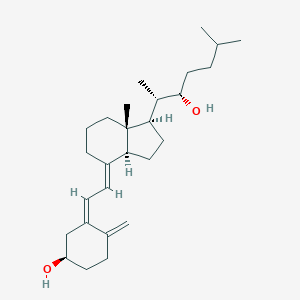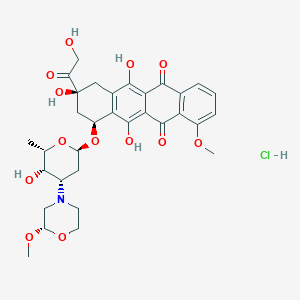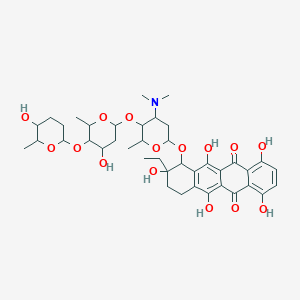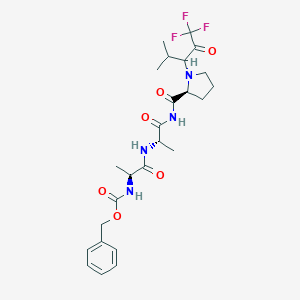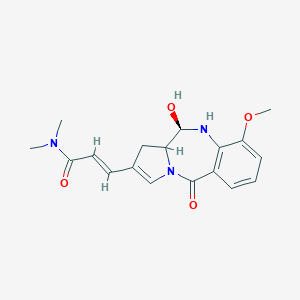
Porothramycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Porothramycin A is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antimicrobial properties, porothramycin A has also been shown to possess antitumor activity, making it a promising candidate for the development of new therapeutics.
Mécanisme D'action
The mechanism of action of porothramycin A is not fully understood, although it is believed to involve the inhibition of bacterial cell wall synthesis. The compound has been shown to bind to the enzyme MurG, which is involved in the final step of peptidoglycan synthesis. This results in the inhibition of cell wall formation and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Porothramycin A has been found to have a number of biochemical and physiological effects. In addition to its antibacterial and antitumor properties, the compound has also been shown to exhibit anti-inflammatory activity. This makes it a potentially useful therapeutic agent for a range of conditions, including inflammatory bowel disease and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of porothramycin A for lab experiments is its potent antibacterial activity. This makes it a useful tool for studying bacterial cell wall synthesis and for developing new antibiotics. However, the compound can be difficult to synthesize, which can limit its availability for research purposes.
Orientations Futures
There are a number of future directions for research on porothramycin A. One area of focus is the development of new antibiotics based on the compound's mechanism of action. Another area is the development of new anticancer drugs, as porothramycin A has been shown to exhibit potent antitumor activity. In addition, research is also needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for clinical use.
Méthodes De Synthèse
The synthesis of porothramycin A has been achieved through a number of different methods, including total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from smaller building blocks, while semi-synthesis involves the modification of a naturally occurring molecule. Both approaches have been successful in producing porothramycin A, although total synthesis is generally considered to be more challenging.
Applications De Recherche Scientifique
Porothramycin A has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have demonstrated its efficacy against a range of bacterial and tumor cell lines, making it a promising candidate for the development of new antibiotics and anticancer drugs. In addition, research has also focused on understanding the mechanism of action of porothramycin A, as well as its biochemical and physiological effects.
Propriétés
Numéro CAS |
110652-73-8 |
|---|---|
Nom du produit |
Porothramycin A |
Formule moléculaire |
C6H10LiO10P |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(E)-3-[(6R)-6-hydroxy-4-methoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)15(22)8-7-11-9-13-17(23)19-16-12(18(24)21(13)10-11)5-4-6-14(16)25-3/h4-8,10,13,17,19,23H,9H2,1-3H3/b8-7+/t13?,17-/m1/s1 |
Clé InChI |
OQMYRVPMCIOFHL-GCOHUWJYSA-N |
SMILES isomérique |
CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)O |
SMILES |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
SMILES canonique |
CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)O |
Synonymes |
porothramycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



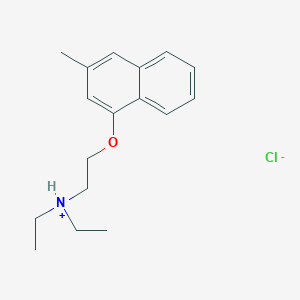
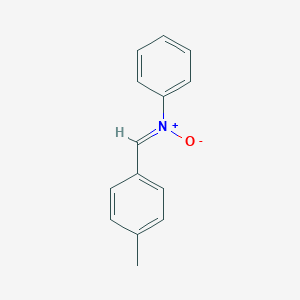


![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
